molecular formula C24H24N4O3S B11631228 ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11631228
M. Wt: 448.5 g/mol
InChI Key: HDSLFEYMDDAGJW-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of this pyrazole derivative with thiourea and ethyl cyanoacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 4-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites and altering their conformation. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a pyrazole and pyrimidine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H24N4O3S/c1-4-31-23(29)20-15(2)25-24(32)26-22(20)19-14-28(17-8-6-5-7-9-17)27-21(19)16-10-12-18(30-3)13-11-16/h5-14,22H,4H2,1-3H3,(H2,25,26,32)

InChI Key

HDSLFEYMDDAGJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C

Origin of Product

United States

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